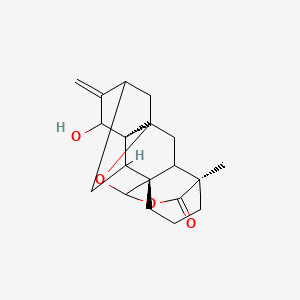

Spiramilactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |

InChI |

InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11?,12?,13?,14?,15?,17?,18-,19+,20-/m1/s1 |

InChI Key |

DNBGAGAUTOKWGJ-WUPXPTOKSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@]34C1CC([C@]56C3CC(CC5)C(=C)C6O)OC4OC2=O |

Canonical SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167) is a potassium-sparing diuretic and a competitive antagonist of aldosterone. Its synthesis is a multi-step process that has evolved since its initial discovery, with various patented routes developed by pharmaceutical companies. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and isolation of spironolactone, with a focus on the chemical pathways, experimental protocols, and quantitative data. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the manufacturing processes for this important therapeutic agent.

Introduction

Spironolactone's molecular structure features a steroidal backbone with a unique spirolactone ring at the C-17 position and a thioacetyl group at the C-7 position. The synthesis of this complex molecule typically starts from readily available steroid precursors, such as dehydroepiandrosterone (B1670201) (DHEA) or 4-androstenedione (4-AD). The choice of starting material and the subsequent synthetic strategy significantly impact the overall yield, purity, and economic viability of the process. This guide will explore the seminal industrial synthesis routes and key intermediates.

Key Synthetic Pathways

Several industrial methods for the synthesis of spironolactone have been developed. The most notable routes originate from either dehydroepiandrosterone (DHEA) or 4-androstenedione (4-AD).

Synthesis from Dehydroepiandrosterone (DHEA) - The Searle Synthesis

The first industrial synthesis of spironolactone was reported in the late 1950s by researchers at G.D. Searle & Co.[1]. This classic route involves the construction of the spirolactone ring followed by the introduction of the 7α-thioacetyl group.

The key intermediate in this pathway is canrenone (B1668266). The synthesis proceeds through the following major steps:

-

Ethynylation: DHEA is reacted with acetylene (B1199291) to introduce an ethynyl (B1212043) group at the C-17 position.

-

Carboxylation: The terminal alkyne is then carboxylated.

-

Reduction and Lactonization: The triple bond is selectively hydrogenated, and the resulting carboxylic acid undergoes intramolecular cyclization to form the γ-lactone ring.

-

Oxidation: The 3β-hydroxyl group is oxidized to a ketone, and a double bond is introduced to form the α,β-unsaturated ketone system, yielding canrenone.

-

Thioacetylation: Finally, canrenone is reacted with thioacetic acid to introduce the 7α-thioacetyl group, affording spironolactone.

A variation of this route starting from androstenolone also exists, involving ethynylation, reaction with methylmagnesium bromide and carbon dioxide, reduction of the triple bond, cyclization, oxidation to form canrenone, and subsequent reaction with thioacetic acid to yield spironolactone[2].

Synthesis from 4-Androstenedione (4-AD)

More modern and economically favorable routes often utilize 4-androstenedione (4-AD) as the starting material, which can be produced cost-effectively through microbial fermentation of phytosterols[3][4]. A key strategy in this approach is the synthesis of the intermediate testosterone (B1683101) lactone[5].

The general pathway involves:

-

Formation of Testosterone Lactone: 4-Androstenedione is converted to testosterone lactone. This can be achieved through an addition-desilylation-etherification and oxidative cyclization two-step reaction[5].

-

Conversion to Canrenone: Testosterone lactone is then converted to canrenone. This can involve bromination followed by dehydrobromination to introduce the C6-C7 double bond[3].

-

Thioacetylation: As in the DHEA route, canrenone is reacted with thioacetic acid to produce spironolactone.

The Ciba Geigy Synthesis

Another patented approach by Ciba Geigy starts from dehydroepiandrosterone and proceeds through an α,β,γ,δ-unsaturated ketone intermediate. The thioacetic acid addition is performed before the final lactonization step[1].

Quantitative Data Summary

The following tables summarize the reported yields for key transformations in the synthesis of spironolactone and its intermediates.

| Reaction | Starting Material | Product | Reported Yield | Reference |

| Testosterone Lactone Synthesis | 4-Androstenedione | Testosterone Lactone | ~87% | [3] |

| Canrenone Dehydrogenation | 6-Bromo Intermediate | Canrenone | High | [3] |

| Spironolactone Synthesis | Canrenone | Spironolactone | 76% | [2] |

| Spironolactone Synthesis | Canrenone | Spironolactone | 86% | [1] |

| Spironolactone Synthesis (Alternative) | Canrenone | Spironolactone | 75-76.4% | [6][7][8] |

| Final Product Purity | Method | Purity | Reference |

| Spironolactone | Recrystallization | 99.6% (HPLC) | [2] |

| Spironolactone | Recrystallization | 99.0-99.5% (HPLC) | [6][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experimental steps cited in the literature.

Synthesis of Testosterone Lactone from 4-Androstenedione[3]

-

Enolate Formation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-androstenedione in a suitable anhydrous organic solvent (e.g., THF). Cool the solution to between -60°C and -40°C. Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), while maintaining the low temperature. Stir for a sufficient time to ensure complete enolate formation.

-

Addition of Three-Carbon Unit: In a separate flask, prepare the organolithium reagent for the addition of the three-carbon unit. Slowly add the freshly prepared organolithium reagent to the enolate solution. Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then subjected to deprotection of the silyl (B83357) ether protecting group under acidic conditions or using a fluoride (B91410) source.

-

Oxidation and Cyclization: The resulting diol is oxidized and cyclized to form the lactone ring. A common method involves dissolving the diol in dichloromethane (B109758) and adding an oxidizing agent like TEMPO in the presence of a co-oxidant such as sodium hypochlorite.

-

Purification: The crude testosterone lactone can be purified by crystallization or chromatography.

Synthesis of Canrenone from Testosterone Lactone[3]

-

Bromination: Dissolve testosterone lactone in a suitable solvent such as acetone, and add a catalyst like pyridine. Add a solution of sodium acetate (B1210297) in water. Cool the mixture to 0°C and add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the temperature between -2°C and 2°C.

-

Precipitation: After the reaction is complete, the product is precipitated by adding the reaction mixture to cold water.

-

Dehydrobromination: The crude 6-bromo intermediate is then dehydrobrominated by dissolving it in DMF and heating with lithium carbonate and lithium bromide at around 100-105°C.

-

Isolation: After cooling, the mixture is filtered, and the product is precipitated by adding water. The crude product can be purified by recrystallization.

Synthesis of Spironolactone from Canrenone[2][6][7][8]

Method A (Thioacetic Acid with Trifluoromethylsulfonic Anhydride) [2]

-

Reaction Setup: To a reaction flask, add freshly distilled thioacetic acid, trimethylsilyl (B98337) triflate, and tetrahydrofuran.

-

Addition of Canrenone: After stirring, add canrenone and continue stirring at room temperature for 1 hour.

-

Work-up: Add ethyl acetate to the reaction flask, followed by the slow addition of a saturated sodium carbonate solution. Stir at room temperature for 30 minutes.

-

Extraction and Isolation: Extract the reaction mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a solid.

-

Purification: Recrystallize the solid from methanol (B129727) to obtain purified spironolactone.

Method B (Potassium Thioacetate (B1230152) with Acidic Catalyst) [6][7][8]

-

Reaction Setup: In a reaction vessel, add canrenone, potassium thioacetate, and ethanol (B145695). Heat the mixture to reflux.

-

Addition of Catalyst: Slowly add an acidic catalyst (e.g., methanesulfonic acid or oxalic acid) over approximately 1 hour.

-

Reaction: Continue to reflux for 3-5 hours. In some procedures, an additional portion of potassium thioacetate is added after 3 hours, followed by another 2 hours of reflux.

-

Crystallization: After the reaction is complete, stop heating and cool the mixture to -10°C. Maintain this temperature for 1.5-2.5 hours to allow for crystallization.

-

Isolation and Purification: Filter the mixture. Wash the filter cake with water and ethanol. Dry the solid to obtain the crude product. Recrystallize from ethanol to yield pure spironolactone.

Isolation and Purification Methods

The final step in the manufacturing process is the isolation and purification of spironolactone to meet pharmaceutical-grade specifications.

Recrystallization

Recrystallization is a common method for purifying crude spironolactone. Solvents such as methanol and ethanol are frequently used[2][6][7][8]. The process generally involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of high-purity crystals.

Continuous Antisolvent Crystallization

A more advanced method for controlling crystal size and form is continuous antisolvent crystallization. In this technique, a solution of spironolactone in a good solvent (e.g., acetone) is continuously mixed with an antisolvent (e.g., water) in a crystallizer. This method can be used to produce the hydrate (B1144303) form of spironolactone and allows for precise control over particle size distribution[9][10].

Conclusion

The synthesis of spironolactone is a well-established area of steroid chemistry with multiple viable manufacturing routes. The choice of a particular synthetic pathway depends on factors such as the cost and availability of starting materials, the desired overall yield, and considerations regarding process safety and environmental impact. The conversion of canrenone to spironolactone represents the final and crucial step in many of these syntheses, and its efficiency is critical to the overall process economics. Modern isolation techniques, such as continuous crystallization, offer enhanced control over the final product's physical properties, which can be important for its bioavailability. This guide provides a foundational understanding of the key chemical transformations and methodologies involved in the synthesis and isolation of this important pharmaceutical agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 5. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]

- 6. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]

- 7. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Spironolactone's Antagonism of the Mineralocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spironolactone (B1682167) is a steroidal anti-mineralocorticoid that functions as a direct competitive antagonist of the mineralocorticoid receptor (MR). Its mechanism of action is centered on preventing the binding of aldosterone (B195564) to the MR, thereby inhibiting the receptor's translocation to the nucleus and subsequent modulation of gene expression. This blockade of the canonical genomic pathway of aldosterone prevents the synthesis of proteins involved in sodium and water retention, leading to its well-established diuretic and antihypertensive effects. Spironolactone is a prodrug, and its therapeutic actions are largely mediated by its potent, active metabolites, including canrenone (B1668266) and 7α-thiomethyl-spironolactone. This guide provides an in-depth examination of the molecular interactions, signaling pathways, quantitative binding data, and key experimental methodologies used to characterize spironolactone's function at the mineralocorticoid receptor.

The Aldosterone-MR Signaling Pathway

Aldosterone, the principal endogenous mineralocorticoid, plays a crucial role in regulating blood pressure and electrolyte balance. Its effects are primarily mediated through the classical genomic pathway involving the mineralocorticoid receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1]

In its inactive state, the MR resides in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (HSPs). The binding of aldosterone to the MR's ligand-binding domain induces a conformational change, leading to the dissociation of these chaperone proteins. This activated aldosterone-MR complex then translocates into the cell nucleus.[2] Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding event recruits a cascade of transcriptional coregulators, initiating the transcription of genes that regulate ionic and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[2]

Core Mechanism of Spironolactone Action

Spironolactone exerts its effects by acting as a direct and competitive antagonist at the mineralocorticoid receptor.[3] It competes with aldosterone for the same binding site on the MR, but its binding does not induce the necessary conformational change required for full receptor activation.

Competitive Inhibition

By binding to the MR, spironolactone and its active metabolites physically block aldosterone from occupying the receptor.[1] This competitive inhibition prevents the dissociation of heat shock proteins, hinders the receptor's efficient translocation to the nucleus, and ultimately blocks the transcription of aldosterone-responsive genes. This leads to a decrease in sodium and water reabsorption and an increase in potassium retention in the kidneys.

Role of Active Metabolites

Spironolactone is extensively and rapidly metabolized in the liver to several active metabolites that are crucial for its therapeutic effect. The two primary active metabolites are canrenone and 7α-thiomethyl-spironolactone (TMS). These metabolites are themselves potent MR antagonists. Studies have shown that TMS is the major metabolite that interacts with cytosolic mineralocorticoid receptors, while both canrenone and TMS contribute to nuclear receptor binding. The long half-life of these metabolites, particularly canrenone, contributes to the sustained action of spironolactone.

Quantitative Data: Receptor Binding Affinity

The potency of spironolactone and its competitors is quantified by their binding affinity for the mineralocorticoid receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.

| Compound | Receptor | Parameter | Value (nM) | Reference(s) |

| Spironolactone | Mineralocorticoid (MR) | IC50 | 24 | |

| Spironolactone | Mineralocorticoid (MR) | IC50 | 13 | |

| Spironolactone | Androgen (AR) | IC50 | 77 | |

| Eplerenone | Mineralocorticoid (MR) | IC50 | 990 | |

| Aldosterone | Mineralocorticoid (MR) | Kd | ~2 |

Note: IC50 values can vary based on the specific assay conditions, such as the radioligand and concentration used. Spironolactone exhibits a significantly higher affinity for the mineralocorticoid receptor compared to the second-generation antagonist eplerenone. However, its affinity for the androgen receptor, while lower than for the MR, is responsible for its anti-androgenic side effects.

Key Experimental Protocols

The characterization of spironolactone's interaction with the MR relies on established in vitro and cell-based assays.

Radioligand Binding Assay

This technique directly measures the affinity of a compound for a receptor.

Objective: To determine the IC50 and binding affinity (Ki) of spironolactone for the mineralocorticoid receptor.

Methodology:

-

Receptor Preparation: A source of mineralocorticoid receptors is prepared, typically from transfected COS-1 or CHO-K1 cells overexpressing the human MR, or from tissue homogenates (e.g., rat kidney).

-

Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-aldosterone) and varying concentrations of the unlabeled competitor compound (spironolactone).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of spironolactone that displaces 50% of the radiolabeled ligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist.

Objective: To quantify the antagonist activity of spironolactone at the mineralocorticoid receptor.

Methodology:

-

Cell Line: A mammalian cell line (e.g., CHO-K1, U2OS) is engineered to stably express the full-length human MR. These cells also contain a reporter gene construct, where a reporter gene (e.g., firefly luciferase) is under the transcriptional control of a promoter containing multiple hormone response elements (HREs).

-

Cell Plating: The engineered reporter cells are seeded into microplate wells and allowed to attach.

-

Compound Treatment: Cells are treated with a constant, sub-maximal concentration of an agonist (e.g., aldosterone) in the presence of increasing concentrations of the antagonist (spironolactone). Control wells include cells treated with agonist alone (positive control) and vehicle alone (negative control).

-

Incubation: The plates are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

-

Lysis and Signal Detection: A lysis buffer containing the substrate for the reporter enzyme (e.g., D-luciferin for luciferase) is added to the wells. The resulting luminescence, which is proportional to the amount of reporter enzyme produced, is measured using a luminometer.

-

Data Analysis: The luminescence signal is plotted against the logarithm of the antagonist concentration. The IC50 value is determined as the concentration of spironolactone that inhibits 50% of the maximal response induced by the agonist.

Conclusion

The primary mechanism of action of spironolactone is its competitive antagonism of the mineralocorticoid receptor. By effectively blocking aldosterone from binding and activating the receptor, spironolactone and its active metabolites inhibit the downstream genomic cascade responsible for sodium and water retention. This action is the cornerstone of its clinical efficacy in treating conditions characterized by excess aldosterone activity. The quantitative analysis of its binding affinity and functional antagonism, elucidated through robust experimental protocols like radioligand binding and reporter gene assays, provides a clear and detailed understanding of its molecular pharmacology, guiding its use in clinical practice and the development of future generations of mineralocorticoid receptor antagonists.

References

- 1. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spironolactone: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167) is a potassium-sparing diuretic and a non-selective mineralocorticoid receptor (MR) antagonist with significant antiandrogenic properties. Initially developed for its diuretic effects in managing conditions such as heart failure and hypertension, its pharmacological profile has led to broader applications, including the treatment of hirsutism and acne. This technical guide provides an in-depth overview of the biological activity and pharmacological profile of spironolactone, detailing its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Spironolactone, a synthetic steroid, exerts its primary effects by competitively inhibiting the binding of aldosterone (B195564) to the mineralocorticoid receptor.[1][2] This action in the distal convoluted renal tubule leads to increased sodium and water excretion while conserving potassium.[1][3] Beyond its diuretic and antihypertensive effects, spironolactone also acts as an antagonist at the androgen receptor (AR) and possesses a weak inhibitory effect on steroidogenesis, contributing to its antiandrogenic activity.[2] This document serves as a comprehensive resource for understanding the multifaceted pharmacological properties of spironolactone.

Biological Activity and Mechanism of Action

Spironolactone's biological activity is primarily mediated through its interaction with steroid hormone receptors. It is considered a prodrug, with its various active metabolites contributing significantly to its overall effects.

Mineralocorticoid Receptor (MR) Antagonism

The principal mechanism of action of spironolactone is the competitive antagonism of the mineralocorticoid receptor. By blocking the binding of aldosterone, spironolactone prevents the downstream signaling cascade that leads to sodium and water retention and potassium excretion. This is the basis for its use as a potassium-sparing diuretic.

Caption: Mineralocorticoid Receptor Antagonism by Spironolactone.

Antiandrogenic Activity

Spironolactone exhibits moderate antiandrogenic activity through two primary mechanisms:

-

Androgen Receptor (AR) Antagonism: It directly competes with androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the AR, thereby preventing androgen-mediated gene transcription.

-

Inhibition of Steroidogenesis: Spironolactone can weakly inhibit enzymes involved in androgen biosynthesis, such as 17α-hydroxylase and 17,20-lyase, which can lead to a decrease in testosterone production, particularly at higher doses.

Caption: Antiandrogenic Mechanisms of Spironolactone.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic effects of spironolactone are a direct result of its interactions with various steroid receptors.

Table 1: Receptor Binding Affinity of Spironolactone

| Receptor | Binding Affinity (Ki, nM) | Activity |

| Mineralocorticoid Receptor (MR) | 2.32 - 24 | Antagonist |

| Androgen Receptor (AR) | 39.4 - 670 | Antagonist |

| Glucocorticoid Receptor (GR) | 32.6 - 1,400 | Antagonist |

| Progesterone Receptor (PR) | 400 - 650 | Agonist |

| Estrogen Receptor (ER) | >1,100 | Weak Agonist/Antagonist |

Data compiled from various sources.

Pharmacokinetics

Spironolactone is well-absorbed orally and undergoes extensive metabolism in the liver. Its pharmacokinetic profile is characterized by a short half-life of the parent compound and longer half-lives of its active metabolites.

Table 2: Pharmacokinetic Parameters of Spironolactone and its Major Metabolites

| Parameter | Spironolactone | Canrenone | 7α-thiomethylspironolactone (TMS) |

| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours | ~4.3 hours | - |

| Plasma Protein Binding | >90% | >90% | >90% |

| Metabolism | Rapidly and extensively metabolized | Active metabolite | Primary active metabolite |

| Elimination Half-life (t½) | ~1.4 hours | ~16.5 hours | ~13.8 hours |

| Excretion | Primarily renal (metabolites), some biliary | - | - |

Data compiled from various sources.

Food, particularly a high-fat meal, can increase the bioavailability of spironolactone.

Caption: Simplified Metabolic Pathway of Spironolactone.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of spironolactone.

Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

This assay determines the binding affinity of spironolactone to the MR.

-

Materials:

-

Receptor Source: Cytosol from adrenalectomized rat kidneys or cell lysates from cells overexpressing human MR (e.g., transfected COS-1 cells).

-

Radioligand: [³H]-aldosterone.

-

Competitor: Unlabeled spironolactone.

-

Assay Buffer: e.g., Tris-HCl buffer with molybdate (B1676688) and glycerol.

-

Separation Medium: Dextran-coated charcoal.

-

Scintillation Cocktail and Counter.

-

-

Protocol:

-

Prepare serial dilutions of unlabeled spironolactone.

-

In assay tubes, combine a fixed concentration of [³H]-aldosterone, the receptor preparation, and varying concentrations of unlabeled spironolactone or buffer (for total binding).

-

For non-specific binding, add a large excess of unlabeled aldosterone.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Add dextran-coated charcoal to separate bound from free radioligand.

-

Centrifuge the tubes and transfer the supernatant (containing bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Calculate the concentration of spironolactone that inhibits 50% of the specific binding of [³H]-aldosterone (IC50) and subsequently determine the Ki value.

-

In Vivo Assay for Diuretic Activity (Modified Lipschitz Test)

This protocol evaluates the diuretic, natriuretic, and kaliuretic effects of spironolactone in a rat model.

-

Animals: Male Wistar rats (150-200g).

-

Protocol:

-

Fast rats overnight with free access to water.

-

Administer a saline load (e.g., 25 mL/kg, intraperitoneally) to all animals to ensure adequate hydration.

-

Divide rats into groups: control (vehicle), positive control (e.g., furosemide), and test groups (different doses of spironolactone).

-

Administer the respective treatments orally or intraperitoneally.

-

Place each rat in an individual metabolic cage.

-

Collect urine over a specified period (e.g., 5 or 24 hours).

-

Measure the total urine volume for each rat.

-

Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

-

Calculate diuretic activity (urine volume), natriuretic activity (sodium excretion), and kaliuretic activity (potassium excretion) and compare the effects of spironolactone to the control groups.

-

In Vivo Assay for Antiandrogenic Activity (Hershberger Bioassay)

This assay assesses the ability of spironolactone to antagonize the effects of androgens on androgen-dependent tissues in castrated male rats.

-

Animals: Immature, castrated male rats.

-

Protocol:

-

Treat animals for a consecutive period (e.g., 10 days).

-

One group receives a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues (ventral prostate, seminal vesicles).

-

Other groups receive the reference androgen concurrently with different doses of spironolactone.

-

A control group receives the vehicle only.

-

At the end of the treatment period, euthanize the animals and carefully dissect and weigh the androgen-dependent tissues.

-

A statistically significant decrease in the weight of these tissues in the groups receiving spironolactone plus the androgen, compared to the group receiving the androgen alone, indicates antiandrogenic activity.

-

Determination of Spironolactone and its Metabolites by HPLC-MS

This method is used for the simultaneous quantification of spironolactone and its active metabolites in plasma.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an appropriate ionization source (e.g., APCI or ESI).

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., estazolam).

-

Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methylene (B1212753) chloride:ethyl acetate).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with formic acid).

-

Flow Rate and Temperature: Optimized for separation.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor specific mass-to-charge ratios (m/z) for spironolactone, its metabolites, and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentrations of the analytes in the plasma samples by comparing their peak area ratios (to the internal standard) to the calibration curve.

-

Caption: Workflow for HPLC-MS Analysis of Spironolactone.

Clinical Applications and Adverse Effects

Spironolactone is clinically indicated for the treatment of heart failure, edema associated with various conditions, and hypertension. Off-label uses include the management of hirsutism, female pattern hair loss, and adult acne vulgaris due to its antiandrogenic properties.

The most significant adverse effect of spironolactone is hyperkalemia (high potassium levels), which can be life-threatening. Other side effects include gynecomastia, menstrual irregularities, dizziness, and headache.

Conclusion

Spironolactone possesses a complex and multifaceted pharmacological profile, acting as a potent mineralocorticoid receptor antagonist and a moderate antiandrogen. Its biological activities are well-characterized through a variety of in vitro and in vivo experimental models. A thorough understanding of its mechanisms of action, pharmacokinetics, and pharmacodynamics is crucial for its safe and effective use in both clinical practice and ongoing research and development efforts. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies for the continued investigation of this important therapeutic agent.

References

The Dawn of Aldosterone Antagonism: A Technical History of Spironolactone's Development

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational experiments that established spironolactone (B1682167) as a cornerstone of endocrine pharmacology.

Introduction: The Quest for an Aldosterone (B195564) Blocker

The story of spironolactone begins with the discovery of aldosterone in 1953, a potent mineralocorticoid hormone that plays a crucial role in regulating sodium and potassium balance, and consequently, blood pressure.[1][2][3] In conditions of hyperaldosteronism, excessive aldosterone activity leads to sodium and water retention and potassium loss, contributing to edema and hypertension.[1][4] This understanding spurred a focused effort in the pharmaceutical industry to develop a compound that could specifically antagonize the effects of aldosterone. Chemists at G.D. Searle & Co. (now part of Pfizer) led this charge, culminating in the synthesis of spironolactone in 1957. This breakthrough marked a new era in diuretic therapy, moving beyond non-specific agents to a targeted approach to block a specific renal transport process. Introduced to the market in 1959, spironolactone was initially classified as a potassium-sparing diuretic, a label that, while accurate, only hints at its broader anti-mineralocorticoid and antiandrogenic activities that would be uncovered over subsequent decades.

The Genesis of a Molecule: The First Synthesis of Spironolactone

The initial synthesis of spironolactone, reported by John A. Cella and his colleagues at G.D. Searle & Co. in 1957, was a pivotal achievement in medicinal chemistry. The process has since been refined, but the foundational route laid the groundwork for the production of this essential medication. A common synthetic pathway starts from dehydroepiandrosterone (B1670201) (DHEA).

Experimental Protocol: Synthesis of Spironolactone from Canrenone (B1668266)

A widely utilized method for the synthesis of spironolactone involves the reaction of canrenone with potassium thioacetate (B1230152).

Materials:

-

Canrenone

-

Potassium thioacetate

-

Acidic catalyst (e.g., oxalic acid, methanesulfonic acid)

-

Reaction vessel with reflux condenser

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a reaction vessel equipped with a reflux condenser and stirring apparatus, a mixture of canrenone and potassium thioacetate is prepared in ethanol as the solvent. The typical molar ratio of canrenone to potassium thioacetate to the acidic catalyst is 1:2.1:2.1.

-

The mixture is heated to reflux and stirred continuously.

-

The acidic catalyst is slowly added to the refluxing mixture over approximately one hour.

-

The reaction mixture is maintained at reflux for 3 to 5 hours to facilitate the addition reaction.

-

Upon completion of the reaction, heating is discontinued, and the mixture is cooled to -10°C in a cooling bath. This temperature is maintained for 1.5 to 2.5 hours to ensure complete precipitation of the product.

-

The precipitate is collected by filtration.

-

The filter cake is washed with water and ethanol to remove impurities.

-

The crude spironolactone is then dried in an oven.

-

For purification, the crude product is recrystallized from ethanol to yield pure spironolactone.

Unraveling the Mechanism: Early Preclinical Investigations

The groundbreaking work of Kagawa and his team in 1957 provided the first experimental evidence of spironolactone's aldosterone-blocking properties. These studies, conducted in adrenalectomized rats, were crucial in establishing the drug's mechanism of action.

Experimental Protocol: Kagawa's Aldosterone Antagonism Assay in Adrenalectomized Rats

This protocol is a generalized representation of the seminal experiments that demonstrated the aldosterone-blocking effects of spironolactone.

Animal Model and Preparation:

-

Male Sprague-Dawley rats were adrenalectomized to remove the endogenous source of aldosterone.

-

The rats were maintained on a sodium-deficient diet to amplify the effects of exogenous mineralocorticoids.

-

Post-surgery, the animals were allowed a recovery period before the experiment.

Experimental Procedure:

-

The adrenalectomized rats were administered a standardized dose of a mineralocorticoid, such as aldosterone or desoxycorticosterone, to induce sodium retention and potassium excretion.

-

A separate group of rats received the mineralocorticoid in combination with spironolactone, administered orally or via injection.

-

A control group received only the vehicle.

-

Urine was collected from the rats over a specified period, typically several hours.

-

The urine samples were analyzed for sodium and potassium concentrations using flame photometry.

-

The primary endpoints were the urinary sodium-to-potassium (Na+/K+) ratio and the absolute amounts of sodium and potassium excreted. A reversal of the mineralocorticoid-induced decrease in the Na+/K+ ratio by spironolactone was indicative of its antagonistic effect.

From Bench to Bedside: Early Clinical Validation

Following the promising preclinical data, the first human studies were conducted to evaluate the safety and efficacy of spironolactone. These early clinical trials focused on patients with conditions characterized by hyperaldosteronism, such as primary aldosteronism and edematous states.

Early Clinical Trial Design and Key Findings

The initial clinical investigations of spironolactone in the late 1950s and early 1960s were instrumental in defining its therapeutic role.

Patient Population:

-

Patients with primary aldosteronism (Conn's syndrome).

-

Patients with edematous conditions such as congestive heart failure, cirrhosis of the liver, and nephrotic syndrome.

Dosage and Administration:

-

Early studies explored a wide range of oral doses, with some reports of up to 2400 mg/day in edematous patients who were refractory to other therapies.

-

Subsequent studies in the 1970s helped to refine the optimal dosage, with findings suggesting that doses of 100 mg/day were as effective for hypertension as 200-400 mg/day, but with a lower incidence of side effects like gynecomastia.

Key Efficacy Endpoints:

-

Diuresis and Natriuresis: Increased urine output and sodium excretion.

-

Potassium Retention: Decreased urinary potassium excretion, leading to an increase in serum potassium levels.

-

Blood Pressure Reduction: Lowering of systolic and diastolic blood pressure in hypertensive patients.

-

Reversal of Aldosteronism Symptoms: Normalization of blood pressure and serum potassium in patients with primary aldosteronism.

Quantitative Pharmacology of Spironolactone

The therapeutic and adverse effects of spironolactone are directly related to its binding affinity for various steroid hormone receptors.

Table 1: Receptor Binding Affinity of Spironolactone and its Metabolites

| Compound | Receptor | Species | Assay Type | Value | Units |

| Spironolactone | Mineralocorticoid Receptor (MR) | Rat | [³H]spironolactone binding | 12.9 ± 0.6 | KD (nM) |

| Spironolactone | Androgen Receptor (AR) | Human | Competition Assay | 39.4 | Ki (nM) |

| Spironolactone | Androgen Receptor (AR) | Human | Binding Inhibition | 120 | IC50 (nM) |

| Spironolactone | Androgen Receptor (AR) | Human | Functional Antagonism | 13 - 670 | IC50 (nM) |

Data compiled from multiple sources.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of spironolactone to the mineralocorticoid and androgen receptors.

Materials:

-

Source of receptors (e.g., kidney homogenates from adrenalectomized rats for MR, transfected COS-1 cells expressing the human AR).

-

Radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone ([³H]-DHT) for AR).

-

Unlabeled spironolactone.

-

Assay buffer.

-

Filtration apparatus with glass fiber filters.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Receptor Preparation: A suspension of the receptor source is prepared in the assay buffer.

-

Competition Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand. Increasing concentrations of unlabeled spironolactone are added to these tubes. A separate set of tubes containing a high concentration of an unlabeled competing ligand is used to determine non-specific binding. For MR binding, [³H]-aldosterone is typically used at a concentration of 2 nM, while for AR binding, [³H]-DHT is used.

-

Incubation: The mixtures are incubated at a specific temperature (e.g., 0-2°C for MR binding) for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold assay buffer to remove any unbound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding at each concentration of spironolactone is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed to determine the inhibitory concentration (IC50) and the binding affinity (Ki).

Signaling Pathways and Molecular Interactions

The primary mechanism of action of spironolactone is the competitive antagonism of the mineralocorticoid receptor. However, its interaction with the androgen receptor is also clinically significant.

Caption: Mineralocorticoid Receptor Antagonism by Spironolactone.

Caption: Spironolactone Development Workflow.

References

- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The story of spironolactones from 1957 to now: from sodium balance to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giornaleitalianodinefrologia.it [giornaleitalianodinefrologia.it]

- 4. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Spironolactone Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spironolactone (B1682167), a steroidal anti-mineralocorticoid, has been a cornerstone in the management of conditions such as hypertension and heart failure for decades. Its therapeutic efficacy is primarily attributed to its competitive antagonism of the mineralocorticoid receptor (MR), which plays a crucial role in the regulation of blood pressure and electrolyte balance. However, the clinical utility of spironolactone is often limited by its off-target effects, stemming from its interaction with other steroid receptors, notably the androgen (AR) and progesterone (B1679170) receptors (PR). This has spurred extensive research into the development of spironolactone analogues and derivatives with improved selectivity and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering valuable insights for the design of novel and more specific mineralocorticoid receptor antagonists.

Core Principles of Spironolactone's Action and the Quest for Selectivity

Spironolactone exerts its effects by competitively binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone (B195564) and inhibiting the subsequent downstream signaling cascade that leads to sodium and water retention.[1] The spirolactone moiety at the C-17 position of the steroid nucleus is a key structural feature for its antagonist activity. However, the overall shape and substitutions on the steroid backbone govern its affinity and selectivity for the MR over other steroid receptors. The primary goal in the development of spironolactone analogues has been to dissociate the potent anti-mineralocorticoid activity from the undesirable anti-androgenic and progestogenic side effects.

Quantitative Analysis of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of spironolactone and its key analogues and metabolites for the mineralocorticoid, androgen, and progesterone receptors. This quantitative data is crucial for understanding the structure-activity relationships and predicting the in vivo pharmacological profile of these compounds.

Table 1: Mineralocorticoid Receptor (MR) Binding Affinity

| Compound | IC50 (nM) | Relative Binding Affinity (%) |

| Aldosterone | - | 100 |

| Spironolactone | 24 | 100[2] |

| Eplerenone (B1671536) | 990[3] | 2-3[4] |

| Canrenone | - | - |

| Drospirenone (B1670955) | - | 100 |

| Mespirenone | - | - |

| Prorenone | - | Increased by 52% vs. Spironolactone |

| Mexrenone | - | - |

Table 2: Androgen Receptor (AR) Binding Affinity

| Compound | IC50 (nM) | Relative Binding Affinity (%) |

| Dihydrotestosterone | - | 100 |

| Spironolactone | 77 | - |

| Eplerenone | - | Very Low |

| Canrenone | - | - |

| Drospirenone | - | 0.6 |

| Mespirenone | - | - |

| Prorenone | Lower than Spironolactone | - |

| Mexrenone | - | - |

Table 3: Progesterone Receptor (PR) Binding Affinity

| Compound | Ki (nM) | Relative Binding Affinity (%) |

| Progesterone | - | 100 |

| Spironolactone | - | - |

| Eplerenone | - | Very Low |

| Canrenone | - | - |

| Drospirenone | - | 42 |

| Mespirenone | - | - |

| Prorenone | - | - |

| Mexrenone | - | - |

Key Structural Modifications and Their Impact on Activity

The development of spironolactone analogues has focused on modifications at various positions of the steroid nucleus to enhance MR selectivity and reduce off-target effects.

-

Modification at C7: The 7α-thioacetyl group of spironolactone is a key contributor to its potent anti-mineralocorticoid activity but also to its side effects. Its removal to form canrenone, a major active metabolite, leads to a reduction in both activities. The introduction of a 6,7-methylene group in the beta position, as seen in prorenone, was found to increase both the affinity for the MR and the in vivo biological activity compared to spironolactone.

-

Introduction of a 9α,11α-epoxy group: This modification, exemplified by eplerenone, has been a significant breakthrough in achieving MR selectivity. The epoxy group sterically hinders the binding to the androgen and progesterone receptors, leading to a substantial reduction in anti-androgenic and progestogenic side effects.

-

Modifications at C15 and C16: The introduction of a 15β,16β-methylene group, as in mespirenone, has been shown to produce potent anti-mineralocorticoid activity. Drospirenone, which contains a 15β,16β-methylene bridge, is a unique progestin with potent anti-mineralocorticoid and anti-androgenic properties.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of the pharmacological properties of spironolactone analogues. The following sections outline the methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Mineralocorticoid Receptor

This assay is used to determine the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Rat kidney cytosol or cells expressing recombinant human mineralocorticoid receptor.

-

Radioligand: [³H]-Aldosterone.

-

Test Compounds: Spironolactone analogues and derivatives.

-

Assay Buffer: Tris-HCl buffer with additives to minimize non-specific binding.

-

Scintillation fluid and counter.

Procedure:

-

Prepare receptor homogenates from the chosen source.

-

Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the receptor preparation.

-

After reaching equilibrium, separate the bound from the free radioligand by filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the androgen receptor.

Materials:

-

Cell Line: A mammalian cell line (e.g., PC-3, COS-7) co-transfected with an androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).

-

Test Compounds: Spironolactone analogues and derivatives.

-

Reference Agonist: Dihydrotestosterone (DHT).

-

Cell culture medium and reagents.

-

Luciferase assay reagent and a luminometer.

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

For agonist testing, treat the cells with varying concentrations of the test compound.

-

For antagonist testing, treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compound.

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

For agonists, determine the EC50 (concentration for 50% maximal activation).

-

For antagonists, determine the IC50 (concentration for 50% inhibition of DHT-induced activity).

In Vivo Diuretic Activity Assay in Rats

This in vivo assay assesses the antimineralocorticoid activity of a compound by measuring its effect on urinary electrolyte excretion in rats.

Materials:

-

Animal Model: Adrenalectomized male rats (to remove endogenous mineralocorticoids).

-

Test Compounds: Spironolactone analogues and derivatives.

-

Mineralocorticoid Agonist: Aldosterone or deoxycorticosterone acetate (B1210297) (DOCA).

-

Saline solution for hydration.

-

Metabolic cages for urine collection.

-

Flame photometer or ion-selective electrodes for electrolyte analysis.

Procedure:

-

Acclimatize adrenalectomized rats to the experimental conditions.

-

Administer the test compound orally or via injection.

-

After a set period, administer a mineralocorticoid agonist to stimulate sodium retention.

-

Hydrate the rats with a saline load.

-

Place the rats in individual metabolic cages and collect urine over a specified time period (e.g., 4-6 hours).

-

Measure the volume of urine and the concentrations of sodium (Na+) and potassium (K+).

-

Calculate the urinary Na+/K+ ratio. An increase in this ratio in the presence of the test compound indicates antimineralocorticoid activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the mineralocorticoid receptor signaling pathway and a typical workflow for screening spironolactone analogues.

Caption: Mineralocorticoid Receptor Signaling Pathway.

Caption: Experimental Workflow for Screening Spironolactone Analogues.

Conclusion

The structure-activity relationship of spironolactone analogues is a complex interplay of steric and electronic factors that govern their interaction with the mineralocorticoid and other steroid receptors. The development of eplerenone and drospirenone highlights the success of targeted chemical modifications in achieving greater receptor selectivity and improved side-effect profiles. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the field. Future efforts in this area will likely focus on the design of non-steroidal MRAs and the exploration of novel chemical scaffolds to further refine the pharmacological properties of this important class of drugs. A thorough understanding of the SAR of existing compounds is paramount to the rational design of the next generation of mineralocorticoid receptor antagonists.

References

- 1. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. slinda.uy [slinda.uy]

- 3. eshonline.org [eshonline.org]

- 4. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Efficacy of Spironolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spironolactone (B1682167), a potassium-sparing diuretic, has been a subject of extensive research due to its multifaceted pharmacological effects. Beyond its primary indication for treating hypertension and heart failure, spironolactone exhibits significant antiandrogenic, cardioprotective, and even antiparasitic properties. This technical guide provides an in-depth overview of the in vitro and in vivo studies that have elucidated the diverse mechanisms of action and therapeutic potential of spironolactone.

In Vitro Studies: Unraveling the Molecular Mechanisms

In vitro studies have been instrumental in defining the direct molecular targets and cellular effects of spironolactone. These investigations have primarily focused on its antagonistic activity at the mineralocorticoid and androgen receptors, as well as its impact on various cell types, including cancer cells and parasites.

Receptor Binding and Activity

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), which prevents the binding of aldosterone (B195564) and subsequent downstream signaling.[1] Additionally, it exhibits a notable affinity for the androgen receptor (AR), underpinning its antiandrogenic effects.[2]

Table 1: In Vitro Receptor Binding Affinity and Activity of Spironolactone

| Parameter | Value | Species/System | Reference |

| Mineralocorticoid Receptor (MR) | |||

| IC50 | 24 nM | Not Specified | |

| IC50 | 13 nM | COS-1 Cells (Monkey Kidney Fibroblasts) | [3] |

| Androgen Receptor (AR) | |||

| IC50 | 77 nM | Not Specified | [4] |

| IC50 | 67 nM | Rat Prostate Cytosol | [5] |

| Ki | 39.4 nM | Human | [5] |

| Glucocorticoid Receptor (GR) | |||

| IC50 | 2.4 µM | Not Specified | [4] |

| Progesterone Receptor (PR) | |||

| EC50 (agonist) | 740 nM | Not Specified | [4] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.

Antiproliferative and Cytotoxic Effects

Recent research has highlighted the potential of spironolactone as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth and induce cell death in various cancer cell lines.

Table 2: In Vitro Antiproliferative Effects of Spironolactone on Cancer Cells

| Cell Line | Cancer Type | Effect | Key Findings | Reference |

| A549, PANC-1, PC-9 | Lung, Pancreatic | Inhibition of cell growth and induction of cell death | Spironolactone sensitized cancer cells to osimertinib (B560133) in vivo. | [6] |

| U87-MG | Glioblastoma | Dose-dependent cytotoxicity, induction of apoptosis | Maximum effect at 30 µM; involved caspase-8 and -9 activation. | [7] |

| U2OS | Osteosarcoma | Inhibition of cancer stem cell proliferation | Impairs DNA double-strand break repair. | [8] |

Antiparasitic Activity

Spironolactone has shown promising activity against several parasites in vitro, suggesting its potential for drug repurposing.

Table 3: In Vitro Antiparasitic Effects of Spironolactone

| Parasite | Study Type | Key Findings | Reference(s) |

| Schistosoma mansoni | Adult worm mortality | LC50: 4.5 µg/ml (72h), 3 µg/ml (5 days); LC100: 6.4 µg/ml (72h), 5 µg/ml (5 days). Altered motor activity and tegument morphology. | [9][10] |

| Adult worm mortality | EC50: 7.2 µM. | [11] | |

| Leishmania amazonensis | Promastigote growth inhibition | IC50: 3.6 µM. | [12] |

| Intracellular amastigote activity | IC50: 1.8 µM. | [12] | |

| Leishmania infantum | Promastigote growth inhibition | IC50: 28.6 µM. | [12] |

| Intracellular amastigote activity | IC50: 18.0 µM. | [12] |

LC50: Lethal concentration 50%; LC100: Lethal concentration 100%; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

In Vivo Studies: Translating Molecular Effects to Physiological Outcomes

In vivo studies in various animal models have been crucial for validating the therapeutic potential of spironolactone observed in vitro and for understanding its systemic effects.

Cardiovascular Effects

In animal models of hypertension and heart failure, spironolactone has demonstrated significant cardioprotective effects, often independent of its diuretic action.

Table 4: In Vivo Cardiovascular Effects of Spironolactone in Rodent Models

| Animal Model | Condition | Spironolactone Dose | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | High salt intake | 80 mg/kg/day (subcutaneous) | Reduced left ventricular hypertrophy and stiffness. | [13] |

| Transgenic Hypertensive Rat (Cyp1a1Ren2) | Hypertension | Human equivalent dose 50 mg/day (oral) | Decreased glomerulosclerosis and renal cortical fibrosis. | [14] |

Antiparasitic Efficacy

The in vitro antiparasitic activity of spironolactone has been successfully translated into in vivo models of parasitic diseases.

Table 5: In Vivo Antiparasitic Efficacy of Spironolactone in Murine Models

| Parasite | Infection Stage | Spironolactone Dose | Key Findings | Reference |

| Schistosoma mansoni | Patent and prepatent | 400 mg/kg (single oral dose) or 100 mg/kg/day for 5 days | Significantly reduced worm burden, egg production, and hepato- and splenomegaly. | [1][15] |

| Leishmania amazonensis | Cutaneous leishmaniasis | 8.8 mg/kg/day (oral) | Controlled lesion development and reduced parasite burden, similar to meglumine (B1676163) antimoniate. | [12] |

| Leishmania infantum | Visceral leishmaniasis | 17.6 mg/kg/day (oral) | Effective in reducing parasite load in spleen and liver. | [16] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the in vitro and in vivo evaluation of spironolactone's effects.

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity of spironolactone to a specific receptor (e.g., Mineralocorticoid Receptor).

General Protocol:

-

Receptor Preparation: A source of the receptor is required, such as a cell line expressing the receptor of interest (e.g., COS-1 cells transfected with the MR gene) or tissue homogenates.[3][17]

-

Radioligand Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-aldosterone for MR) is incubated with the receptor preparation.

-

Competitive Binding: Increasing concentrations of unlabeled spironolactone are added to the incubation mixtures to compete with the radioligand for receptor binding sites.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can be derived from the IC50 value.[5]

In Vitro Cell Viability and Cytotoxicity Assay

Objective: To assess the effect of spironolactone on the proliferation and viability of cells (e.g., cancer cell lines).

General Protocol:

-

Cell Culture: The chosen cell line is cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of spironolactone concentrations for a specified duration (e.g., 24, 48, 72 hours).[6]

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The optical density is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of spironolactone that causes 50% inhibition of cell growth, can be determined.

In Vivo Rodent Model of Hypertension

Objective: To evaluate the effect of spironolactone on blood pressure and cardiovascular remodeling in a hypertensive animal model.

General Protocol:

-

Animal Model: A suitable rodent model of hypertension is selected, such as the Spontaneously Hypertensive Rat (SHR) or a transgenic model.[13][18]

-

Treatment Administration: Spironolactone is administered to the animals, typically via oral gavage or subcutaneous injection, at a predetermined dose and frequency. A vehicle control group is also included.

-

Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored throughout the study period using methods such as tail-cuff plethysmography or radiotelemetry.

-

Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues such as the heart and kidneys are collected for histological analysis (e.g., to assess fibrosis and hypertrophy) and molecular analysis (e.g., gene expression studies).[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of spironolactone's pharmacology. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: Aldosterone Signaling Pathway and Spironolactone's Mechanism of Action.

Caption: Androgen Receptor Signaling and Spironolactone's Antiandrogenic Action.

Caption: General Experimental Workflow for Spironolactone Evaluation.

References

- 1. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spironolactone dose-response relationships in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs [mdpi.com]

- 7. brieflands.com [brieflands.com]

- 8. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spironolactone: A promising anti-schistosomal drug as revealed by scanning electron microscopy of adult worms [puj.journals.ekb.eg]

- 10. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 11. mdpi.com [mdpi.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]

Spironolactone and its Metabolites: A Technical Guide to Biological Activity

Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, serves as a cornerstone in the management of conditions like heart failure, hypertension, and edema.[1][2] However, spironolactone itself is a prodrug, undergoing extensive and rapid metabolism.[1][3][4] Its therapeutic effects are largely attributable to a suite of active metabolites. This guide provides an in-depth analysis of these metabolites, their biological activities, and the experimental methods used to characterize them, tailored for researchers and drug development professionals.

Metabolism of Spironolactone

Upon oral administration, spironolactone is extensively metabolized, primarily in the liver, with no unchanged drug found in the urine. The metabolic pathways can be broadly categorized into two main routes: those where the sulfur moiety at the C7 position is removed and those where it is retained and modified.

-

Sulfur-Removal Pathway: The primary metabolite in this pathway is Canrenone (B1668266) . This process involves the dethioacetylation of spironolactone. Canrenone was once thought to be the main active metabolite, but further research has shown it only partially accounts for spironolactone's total activity.

-

Sulfur-Retention Pathway: This pathway is now understood to be crucial for spironolactone's pharmacological effects. The initial step is the deacetylation of spironolactone to form 7α-thiospironolactone (7α-TS) . This intermediate is then S-methylated to produce 7α-thiomethylspironolactone (7α-TMS) , a major and potent active metabolite. 7α-TMS can be further hydroxylated to form 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS) , another significant active metabolite.

The parent drug has a short half-life of about 1.4 hours, while its principal active metabolites have significantly longer half-lives: 13.8 hours for 7α-TMS, 15.0 hours for 6β-OH-7α-TMS, and 16.5 hours for canrenone. This extended duration of the metabolites is responsible for the sustained therapeutic effects of spironolactone.

Figure 1: Primary metabolic pathways of spironolactone.

Biological Activity and Quantitative Data

The biological activity of spironolactone's metabolites is primarily characterized by their interaction with various steroid hormone receptors, most importantly the mineralocorticoid receptor (MR).

Primary Activities:

-

Antimineralocorticoid: The metabolites competitively antagonize the mineralocorticoid receptor, blocking the effects of aldosterone. This leads to increased sodium and water excretion and potassium retention, which is the basis for its diuretic and antihypertensive effects. 7α-TMS is responsible for approximately 80% of the potassium-sparing (antimineralocorticoid) effect, with canrenone accounting for 10-25%.

-

Antiandrogenic: Spironolactone and its metabolites, particularly the sulfur-containing ones, also act as antagonists at the androgen receptor (AR), which underlies some of its therapeutic uses (e.g., hirsutism) and side effects (e.g., gynecomastia). The affinity of 7α-TS and 7α-TMS for the rat prostate AR is about 3.0% to 8.5% of that of dihydrotestosterone (B1667394) (DHT).

-

Other Receptor Interactions: Spironolactone and its metabolites have weak affinities for progesterone, glucocorticoid, and estrogen receptors.

The following table summarizes key quantitative data for spironolactone and its major metabolites.

| Compound | Target Receptor | Assay Type | Value | Species | Notes |

| Spironolactone | Mineralocorticoid (MR) | Kᵢ | 2.32 nM | Human | Competitive antagonist |

| Kᵦ | 17.7 nM | Human | Functional antagonism | ||

| Androgen (AR) | Kᵢ | 39.4 nM | Human | Competitive antagonist | |

| Glucocorticoid (GR) | Kᵢ | 32.6 nM | Human | Competitive antagonist | |

| Progesterone (PR) | Kᵢ | 400 nM | Human | Agonist activity noted | |

| Canrenone | Mineralocorticoid (MR) | - | Accounts for 10-25% of the potassium-sparing effect of spironolactone. | Human | Active metabolite |

| 7α-TMS | Mineralocorticoid (MR) | - | Accounts for ~80% of the potassium-sparing effect of spironolactone. | Human | Major active metabolite |

| Androgen (AR) | Relative Affinity | ~3.0-8.5% of DHT | Rat | Similar affinity to 7α-TS and spironolactone | |

| 7α-TS | Androgen (AR) | Relative Affinity | ~3.0-8.5% of DHT | Rat | Similar affinity to 7α-TMS and spironolactone |

| Mineralocorticoid (MR) | Relative Potency | 0.26 (vs. Spironolactone) | Human | Antimineralocorticoid activity in vivo |

Signaling Pathway: Mineralocorticoid Receptor Antagonism

The primary mechanism of action for spironolactone's active metabolites is the competitive antagonism of the mineralocorticoid receptor, a nuclear hormone receptor. In epithelial tissues like the kidney's distal convoluted tubule, aldosterone binds to the MR. This ligand-receptor complex translocates to the nucleus, dimerizes, and binds to hormone response elements (HREs) on DNA, initiating the transcription of genes that regulate sodium and potassium transport (e.g., ENaC, Na+/K+-ATPase).

Spironolactone's metabolites, such as 7α-TMS and canrenone, compete with aldosterone for the MR's ligand-binding pocket. By binding to the receptor, they prevent its proper conformational change, inhibiting its translocation, DNA binding, and subsequent gene transcription. This blockade results in decreased sodium reabsorption and reduced potassium excretion.

References

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Spironolactone (B1682167) is a steroidal lactone that has been in clinical use for decades, primarily as a potassium-sparing diuretic and an antagonist of the mineralocorticoid receptor (MR). Its therapeutic applications have expanded over time, driven by a deeper understanding of its complex pharmacodynamic profile, which includes significant antiandrogenic activity. This guide provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of spironolactone, its active metabolites, and the experimental methodologies used to characterize them.

Pharmacodynamics: The Molecular Mechanisms of Action

Spironolactone's physiological effects are mediated through its interaction with multiple steroid hormone receptors. Its primary activity is the competitive antagonism of the mineralocorticoid receptor, but its binding to other receptors is clinically significant, contributing to both therapeutic applications and adverse effects.

Primary Mechanism: Mineralocorticoid Receptor (MR) Antagonism

Spironolactone's principal mechanism of action is the competitive inhibition of aldosterone (B195564) binding to the mineralocorticoid receptor, particularly in the distal convoluted tubules and collecting ducts of the kidneys[1][2][3][4]. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), normally binds to the MR, leading to the synthesis of proteins like epithelial sodium channels (ENaC) and Na⁺/K⁺-ATPase[4]. These proteins facilitate sodium and water reabsorption while promoting potassium excretion[1][2].

By blocking the MR, spironolactone and its active metabolites prevent the downstream gene transcription induced by aldosterone[5]. This inhibition results in:

-

Natriuresis and Diuresis: Increased excretion of sodium and water, leading to a reduction in extracellular fluid volume and blood pressure[1][2][3].

-

Potassium Retention: Decreased excretion of potassium, which is the basis for its classification as a potassium-sparing diuretic[1][4].

This action is also responsible for its cardioprotective effects in heart failure, where it mitigates aldosterone-mediated cardiac remodeling, fibrosis, and inflammation[2][4].

Secondary Mechanisms: Interactions with Other Steroid Receptors

Spironolactone's chemical structure allows it to interact with other steroid receptors, which is crucial for some of its therapeutic uses and side effects.

-

Androgen Receptor (AR) Antagonism: Spironolactone is a competitive antagonist of the androgen receptor, displacing potent androgens like dihydrotestosterone (B1667394) (DHT)[5][6]. This antiandrogenic activity is the basis for its off-label use in treating conditions like hirsutism, acne vulgaris, and female pattern hair loss[1][2][7]. It is also a primary cause of side effects in males, such as gynecomastia, impotence, and decreased libido[5][8].

-

Progesterone (B1679170) Receptor (PR) Agonism: Spironolactone and its metabolites exhibit weak agonist activity at the progesterone receptor[1][5]. This progestogenic effect may contribute to menstrual irregularities in female patients[2][9]. The major metabolite, canrenone (B1668266), has been shown to competitively inhibit progesterone binding[10].

-

Glucocorticoid Receptor (GR) Interaction: Spironolactone has a very low affinity for the glucocorticoid receptor and can act as a weak antagonist[1][11][12].

-

Estrogen Receptor (ER) Interaction: Evidence suggests spironolactone has very weak activity at the estrogen receptor, potentially acting as both an agonist and antagonist[5][13][14]. This interaction is thought to be another contributing factor to gynecomastia[13].

Receptor Binding Affinity Profile

The following table summarizes the binding affinities of spironolactone for various human steroid receptors. Values can vary between studies depending on the experimental conditions and tissues used.

| Receptor | Value (nM) | Type | Action | Reference |

| Mineralocorticoid Receptor (MR) | 2.32 - 60 | Ki, IC50 | Antagonist | [5] |

| Androgen Receptor (AR) | 13 - 670 | Ki, IC50 | Antagonist | [5] |

| Progesterone Receptor (PR) | 400 - 2,619 | Ki, EC50 | Agonist | [5] |

| Glucocorticoid Receptor (GR) | 32.6 - 6,920 | Ki, IC50 | Antagonist | [5] |

| Estrogen Receptor (ER) | >1,100 | Ki | Antagonist | [5] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical activity of spironolactone is heavily influenced by its pharmacokinetic properties, particularly its extensive metabolism into several active compounds.

Absorption and Distribution

-

Bioavailability: Spironolactone is well-absorbed after oral administration[2]. Critically, its bioavailability is substantially increased when taken with food. Studies have shown that food can increase the area under the curve (AUC) of the parent drug by approximately 95%[1][15][16]. This is attributed to enhanced absorption and potentially decreased first-pass metabolism[15][16]. An oral suspension formulation results in 15% to 37% higher serum concentrations compared to tablets[17].

-